3,5-Dibromo-4-nitropyridine-n-oxide
Overview
Description
3,5-Dibromo-4-nitropyridine-n-oxide is a chemical compound with the molecular formula C5H2Br2N2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of nitropyridines, such as 3,5-Dibromo-4-nitropyridine-n-oxide, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Structural Analysis
- The structural characteristics of similar compounds, such as 3,5-difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide, have been extensively studied. These compounds show variations in molecular twist and planar conformation influenced by intramolecular hydrogen bonds and pi-electron distribution (Batsanov, 2000).
Chemical Reactivity
- Research indicates specific directive influences of the N-oxide group during nitration processes involving pyridine N-oxide derivatives. This influence affects the position and nature of nitro derivatives formed, illustrating the chemical reactivity of these compounds (Hertog, Ammers & Schukking, 2010).
Crystal and Molecular Structures
- The crystal and molecular structures of compounds similar to 3,5-dibromo-4-nitropyridine-n-oxide, like 3-methyl-4-nitropyridine N-oxide, have been determined, providing insights into their crystallographic properties. Such studies help understand the geometric and electronic configurations of these molecules (Shiro, Yamakawa & Kubota, 1977).
Synthesis Applications
- Nitropyridine N-oxides, including compounds similar to 3,5-dibromo-4-nitropyridine-n-oxide, can be arylated and alkylated using Grignard reagents. This process is essential for constructing various pyridine compounds, demonstrating their significance in synthetic chemistry (Zhang & Duan, 2011).
Spectroscopic Applications
- Compounds like 4-nitropyridine N-oxide have been evaluated as solvatochromic indicators for the hydrogen-bond donor ability of solvents. This application is significant in understanding solvent interactions and properties (Lagalante, Jacobson & Bruno, 1996).
Nonlinear Optics and Crystal Engineering
- The use of nitropyridine N-oxides in nonlinear optics and crystal engineering is significant. Studies on molecular complexation and the orientation of chromophores linked by hydrogen bonds have been conducted to enhance nonlinear optical behavior, demonstrating the potential of these compounds in advanced material science (Muthuraman, Masse, Nicoud & Desiraju, 2001).
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-4-nitro-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPIOSXHEAIODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1[O-])Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382799 | |
Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-nitropyridine-n-oxide | |
CAS RN |
62516-09-0 | |
Record name | Pyridine, 3,5-dibromo-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62516-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.